molecular formula C21H17N3O2S B11613590 (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11613590
M. Wt: 375.4 g/mol
InChI Key: PVQBHOUYVVSZML-CPNJWEJPSA-N
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Description

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrrole ring, a pyridine ring, and a thiazolidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another heterocyclic compound with potential bioactivity.

Uniqueness

What sets (5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione apart is its combination of multiple functional groups and rings, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H17N3O2S/c1-14-12-16(15(2)23(14)18-8-10-22-11-9-18)13-19-20(25)24(21(26)27-19)17-6-4-3-5-7-17/h3-13H,1-2H3/b19-13+

InChI Key

PVQBHOUYVVSZML-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)/C=C/3\C(=O)N(C(=O)S3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Origin of Product

United States

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